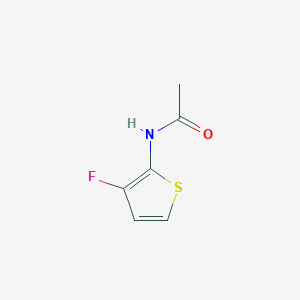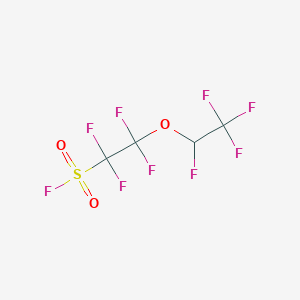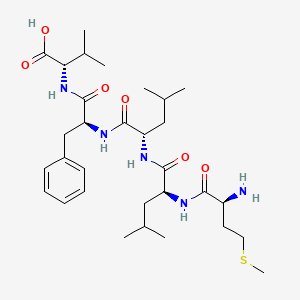
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene is a highly nitrated aromatic compound known for its energetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene typically involves the nitration of naphthalene derivatives. The process generally includes multiple steps of nitration using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and concentration to ensure the selective introduction of nitro groups at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of nitration reactions. Safety measures are crucial due to the highly energetic nature of the compound and the potential for explosive decomposition .
化学反応の分析
Types of Reactions
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidative conditions, leading to the formation of more highly oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of less nitrated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield partially nitrated naphthalene derivatives, while substitution reactions can introduce various functional groups in place of nitro groups .
科学的研究の応用
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a model compound for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use in biological research.
Medicine: Limited applications due to its toxicity, but studied for its potential use in targeted drug delivery systems where controlled release of energy is required.
Industry: Utilized in the production of explosives, propellants, and other high-energy materials.
作用機序
The mechanism by which 2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene exerts its effects is primarily through the release of energy upon decomposition. The multiple nitro groups in the compound undergo rapid exothermic decomposition, releasing a significant amount of energy. This process involves the breaking of nitrogen-oxygen bonds and the formation of stable nitrogen gas and other byproducts .
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another highly nitrated aromatic compound with similar energetic properties.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy compound with a different structural framework but similar applications in explosives and propellants.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A cyclic nitramine with high energy density and stability.
Uniqueness
2,4,5,7-Tetranitro-1-(2,4,6-trinitrophenyl)naphthalene is unique due to its specific arrangement of nitro groups on the naphthalene ring, which contributes to its high energy density and specific reactivity. Its structure allows for a balance between stability and energetic performance, making it suitable for various high-energy applications .
特性
CAS番号 |
185119-42-0 |
|---|---|
分子式 |
C16H5N7O14 |
分子量 |
519.25 g/mol |
IUPAC名 |
2,4,5,7-tetranitro-1-(2,4,6-trinitrophenyl)naphthalene |
InChI |
InChI=1S/C16H5N7O14/c24-17(25)6-1-8-14(9(2-6)19(28)29)12(22(34)35)5-13(23(36)37)15(8)16-10(20(30)31)3-7(18(26)27)4-11(16)21(32)33/h1-5H |
InChIキー |
SVSICTXOISDBHK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


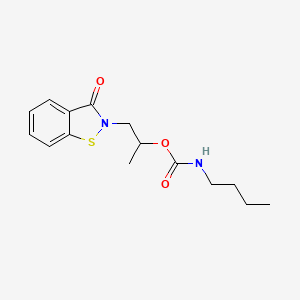
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)

![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
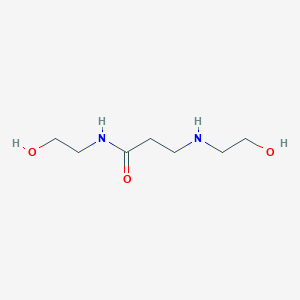
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)

